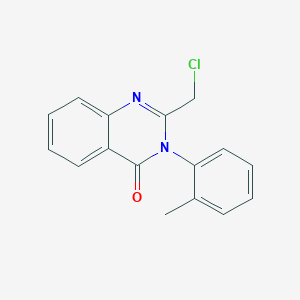

2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one is an analytical reference standard categorized as a quinazolinone . It is intended for research and forensic applications .

Synthesis Analysis

2-Chloromethyl-4(3H)-quinazolinones are valuable intermediates in the preparations of a wide range of biologically active compounds .Molecular Structure Analysis

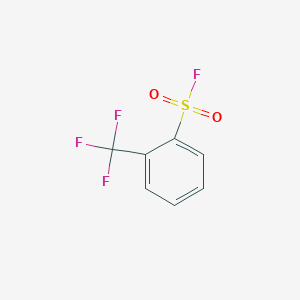

The molecular formula of this compound is C16H13ClN2O . The SMILES representation is O=C1C2=CC=CC=C2N=C(CCl)N1C3=C©C=CC=C3 .Chemical Reactions Analysis

2-Chloromethyl-4(3H)-quinazolinones are valuable intermediates in the preparations of a wide range of biologically active compounds such as anticancer agents, anti-inflammatory agents, and hedgehog antagonists .Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity : Kumar et al. (2011) synthesized a series of 2-(substituted)-3-{[substituted]amino}quinazolin-4(3H)-one compounds, including derivatives of the mentioned compound, and assessed their anticonvulsant activity using the 6 Hz psychomotor seizure test. They found that certain derivatives exhibited significant anticonvulsant properties (Kumar et al., 2011).

AMPA Receptor Antagonism : Chenard et al. (2001) explored a series of 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones, related to the target compound, to study their activity as AMPA receptor inhibitors. They identified new antagonists with methylamino tether groups showing potential in AMPA receptor inhibition (Chenard et al., 2001).

H1-Antihistaminic Activity : Alagarsamy et al. (2005) synthesized novel derivatives of 1-substituted-4-(3-methylphenyl)-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones, derived from the compound , and found that these derivatives exhibited significant H1-antihistaminic activity in vivo, with one compound showing equipotency to chlorpheniramine maleate (Alagarsamy et al., 2005).

Antimicrobial, Analgesic, and Anti-inflammatory Properties : Dash et al. (2017) conducted research on quinazoline-4-one/4-thione derivatives, linked to the compound of interest, and assessed their antimicrobial, analgesic, and anti-inflammatory activities. They found that specific substitutions at certain positions on the quinazoline derivatives were crucial for these activities (Dash et al., 2017).

Anticancer Activity : Noolvi and Patel (2013) synthesized and characterized a series of quinazoline derivatives, including those related to the mentioned compound, for their anticancer activity. They focused on targeting EGFR-tyrosine kinase, identifying compounds with significant activity against certain cancer cell lines (Noolvi & Patel, 2013).

Corrosion Inhibition : Errahmany et al. (2020) investigated new compounds derived from quinazolinone, including ones similar to the target compound, for their efficiency as corrosion inhibitors in a specific medium. They found that these compounds acted as good corrosion inhibitors for mild steel (Errahmany et al., 2020).

Wirkmechanismus

In vitro cytotoxic activities of 2-(chloromethyl)-3-phenylquinazolin-4(3H)-ones were evaluated against three human cancer cell lines: A549, MCF-7 and SW1116 using colorimetric MTT assay . Molecular docking studies were applied on epidermal growth factor receptor (EGFR) as the main target of quinazoline scaffolds in cancer therapy to predict the binding energies, binding modes and orientation of these ligands toward the active site of the receptor .

It is soluble in DMF (10mg/ml), DMSO (1 mg/ml), and Ethanol (0.25 mg/ml) . The compound has a formula weight of 284.7 .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O/c1-11-6-2-5-9-14(11)19-15(10-17)18-13-8-4-3-7-12(13)16(19)20/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCHSUWHNMHICW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101043389 |

Source

|

| Record name | 2-(Chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3166-54-9 |

Source

|

| Record name | 2-(Chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-[3-(3-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2657014.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide](/img/structure/B2657018.png)

![Ethyl 4-[(4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2657024.png)

![[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 2-{[(oxan-2-yl)methyl]sulfanyl}acetate](/img/structure/B2657028.png)

![(E)-4-(Dimethylamino)-N-(8-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-4-yl)but-2-enamide](/img/structure/B2657032.png)

![3-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2657033.png)

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2657034.png)

![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2657036.png)

![6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2657037.png)